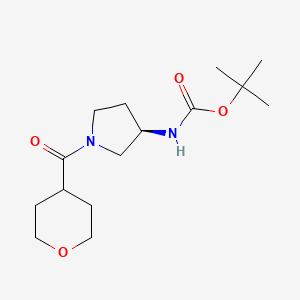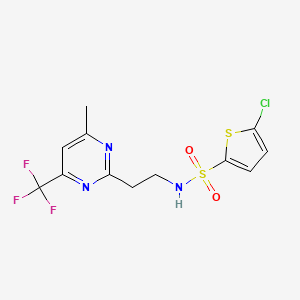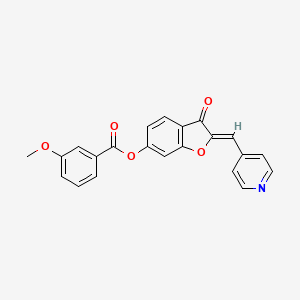![molecular formula C13H11F3N2O2S B2705328 5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol CAS No. 338411-00-0](/img/structure/B2705328.png)
5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The trifluoromethyl group in the compound is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Molecular Structure Analysis
The molecular formula of 5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol is C13H11F3N2O2S . Its molecular weight is 316.3 .Chemical Reactions Analysis
The trifluoromethyl group in the compound can be introduced through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Agents
Research has shown the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), showing promising results as potential therapeutic agents for inflammatory conditions and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antisecretory Agents
A class of compounds including (pyridylmethyl)sulfinyl]benzimidazoles has been studied for their high potency as antisecretory (H+,K+)-ATPase inhibitors. These compounds require activation by acid to form their active sulfenamide forms, suggesting potential applications in gastric acid-related conditions. The study explores compounds with enhanced selectivity and stability, contributing to the development of novel treatments for acid secretion disorders (Kohl et al., 1992).
Corrosion Inhibition
Derivatives of pyrimidinones, structurally similar to 5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol, have been investigated for their effectiveness as corrosion inhibitors. These compounds exhibit significant inhibition efficiency for the corrosion of carbon steel in acidic media, demonstrating their potential as eco-friendly corrosion inhibitors for industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).
Herbicidal Activity
Sulfonanilides with a pyrimidinyl-containing group have been synthesized and assessed for their herbicidal activity against paddy weeds. These compounds showed significant efficacy in controlling weeds, including Echinochloa oryzicola, with selectivity towards rice plants. This highlights the potential of compounds with similar structures in the development of agricultural herbicides (Yoshimura et al., 2011).
Anti-Ulcer Activity
The synthesis and evaluation of benzimidazole derivatives, closely related to the chemical structure of interest, have shown promising results in the treatment of ulcers. These compounds have been tested for their anti-ulcer activity, providing a basis for further exploration in the development of novel therapeutic agents for gastrointestinal disorders (Madala, 2017).
Mécanisme D'action
The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that the mechanism of action of 5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol might involve interactions with these properties.
Propriétés
IUPAC Name |
5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-20-10-6-17-12(18-11(10)19)21-7-8-3-2-4-9(5-8)13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHRMOZVOMGDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

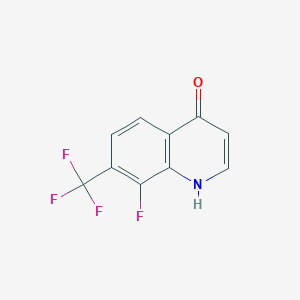
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2705247.png)
![5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2705248.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2705249.png)
![2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2705251.png)
![[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine](/img/structure/B2705252.png)

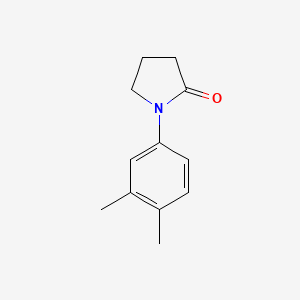
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2705256.png)
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2705257.png)
